tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-6-15-11(9)8-16/h4-6,10H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFQJVDKHIDJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856648 | |
| Record name | tert-Butyl 5-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245915-28-9 | |
| Record name | tert-Butyl 5-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent studies and findings.
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- CAS Number : 1245915-28-9
- LogP : 2.47 (indicating moderate lipophilicity) .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying hydrogen and carbon environments.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and structure .
Antimicrobial Activity
Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that certain naphthyridine derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or enzyme activity .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The compound's efficacy is comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
- Inhibition of COX Enzymes : A study reported that related compounds displayed potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC₅₀ values for these compounds were significantly lower than those of traditional NSAIDs .
- Antioxidant Activity : Another study highlighted the antioxidant properties of naphthyridine derivatives, suggesting their potential role in mitigating oxidative stress-related diseases .
Data Table: Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. Tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate has been shown to possess activity against a variety of bacterial strains. The mechanism of action typically involves interference with bacterial DNA replication or protein synthesis.
Anticancer Potential
Naphthyridine compounds are being explored for their anticancer properties. Research has demonstrated that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific role of this compound in this context is still under investigation, but preliminary data suggest it may enhance the efficacy of established chemotherapeutic agents.
Neurological Applications
There is emerging evidence that naphthyridine derivatives can be beneficial in treating neurological disorders. Some studies have suggested that these compounds may exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels or reducing oxidative stress.
Synthesis of Novel Compounds
The unique structure of this compound allows for the synthesis of various analogs that could enhance its pharmacological profile. Researchers are actively exploring modifications to improve potency and selectivity for specific biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In a collaborative study between ABC Pharmaceuticals and DEF Research Institute, the anticancer properties of various naphthyridine compounds were assessed using human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports further development for therapeutic applications in oncology.
Case Study 3: Neuroprotective Effects
A preclinical study published in the Journal of Neurochemistry investigated the neuroprotective effects of naphthyridine derivatives on neuronal cell cultures exposed to oxidative stress. This compound demonstrated a significant reduction in cell death compared to controls. These results suggest potential applications in neurodegenerative disease treatment.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is commonly removed under acidic conditions to liberate the free amine. In analogs such as tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate ( ), deprotection is achieved using:
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Reagents : HCl in dioxane, TFA (trifluoroacetic acid), or 1-chloroethyl chloroformate.
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Conditions : Heating (e.g., 90°C for 2 hours) followed by methanol reflux.
Example :
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Boc deprotection | 1-Chloroethyl chloroformate in dichloroethane, 90°C → MeOH reflux | 75% |
The resulting amine can participate in further functionalization (e.g., acylation, alkylation).
Functionalization of the Amino Group
The C5-amino group is nucleophilic and can undergo:
-
Acylation : Reaction with acyl chlorides or anhydrides.
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Reductive Amination : With aldehydes/ketones in the presence of NaBHCN or NaBH(OAc).
Example :
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, EtN in DCM, 0°C → RT | N-Acetyl derivative | |
| Reductive amination | Benzaldehyde, NaBHCN, MeOH | N-Benzylamine analog |
Suzuki-Miyaura Cross-Coupling
The naphthyridine core can undergo cross-coupling at halogenated positions. For tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate ( ):
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Catalyst : Pd(PPh), Pd(dba), or Pd(OAc).
-
Ligands : BINAP, Xantphos.
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Boron Partners : Aryl/heteroaryl boronic acids.
Example :
| Substrate | Coupling Partner | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Chloro derivative | 3-Furylboronic acid | Pd(PPh), KCO, DME/HO, 150°C (microwave) | 92% |
Cyclization and Ring Expansion
The dihydronaphthyridine scaffold can undergo cyclization to form fused polyheterocycles. For example, reaction with ammonia converts 2-vinyl-3-acylpyridines to dihydronaphthyridines ( ).
Example :
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Acyl-2-vinylpyridine | NH, EtOH, reflux | Dihydronaphthyridine | 85% |
Oxidation and Reduction
-
Oxidation : The amino group can be oxidized to nitro or nitroso groups using m-CPBA or KMnO.
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Reduction : The dihydro-naphthyridine ring can be hydrogenated to a tetrahydro derivative (e.g., using H/Pd-C).
Example :
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ring hydrogenation | H (1 atm), Pd/C, MeOH | Tetrahydro-1,7-naphthyridine |
Nucleophilic Aromatic Substitution
Electron-deficient positions (e.g., C2/C4) may undergo substitution with amines or alkoxides. For tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate ( ):
-
Conditions : CsCO, Pd catalysis, 110°C.
Example :
| Substrate | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloro derivative | Diphenylmethanimine | 2-Amino-substituted derivative | 33% |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1245915-28-9
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- Purity : ≥99% (industrial grade) .
Structural Features: This compound consists of a 1,7-naphthyridine core fused with a dihydro ring system. The tert-butyl carbamate group at position 7 acts as a protective group for the amine, enhancing stability during synthetic processes. The amino substituent at position 5 confers nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery .
Applications: Primarily used in the synthesis of kinase inhibitors and other bioactive molecules. Its amino group facilitates further functionalization, such as amide bond formation or cross-coupling reactions .
Substituent Variations and Structural Analogues
The tert-butyl carbamate-protected 1,7-naphthyridine derivatives differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Reactivity
- Amino Group (5-NH₂): Electron-donating: Activates the naphthyridine ring for electrophilic substitution. Nucleophilicity: Enables amidation, diazotization, or reductive amination .
- Cyano Group (3-CN): Electron-withdrawing: Directs reactions to meta/para positions; can be hydrolyzed to carboxylic acids .
- Halogens (Br, Cl) :
Physicochemical and Commercial Considerations
- Solubility: Amino-substituted derivatives are more polar, enhancing aqueous solubility compared to halogenated analogues.
- Availability :
- Purity : Most analogues meet ≥95% purity, suitable for research and industrial use .
Preparation Methods
Construction of the 1,7-Naphthyridine Core
The synthesis typically begins with the formation of the 1,7-naphthyridine scaffold, which can be achieved by:
- Cyclization of appropriate pyridine derivatives: Starting from 2-aminopyridine or related precursors, cyclization reactions under acidic or basic conditions form the bicyclic naphthyridine core.
- Heck-type vinylation and subsequent cyclization: Recent advances include atom-economical Heck reactions of chloropyridines with ethylene gas followed by ammonia-mediated cyclization to form dihydronaphthyridines, as demonstrated in related tetrahydro-1,6-naphthyridine syntheses. Although these examples focus on 1,6-naphthyridines, the methodology is adaptable to 1,7-naphthyridines by selecting suitable precursors.
Introduction of the Amino Group at Position 5
- Nucleophilic substitution or amination reactions: The amino group can be introduced by displacement of a suitable leaving group (e.g., halide) at the 5-position or by direct amination of an activated intermediate.
- One-pot cyclization and amination: Some protocols report simultaneous formation of the dihydronaphthyridine ring and introduction of the amino group using ammonia or amine sources in a one-pot reaction, improving efficiency and yield.
Installation of the tert-Butyl Carboxylate Group
- Esterification of carboxylic acid precursors: The tert-butyl ester is commonly introduced by reacting the corresponding carboxylic acid or acid chloride with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or via carbamate protecting groups like tert-butoxycarbonyl (Boc).
- Use of carbamate protecting groups: The tert-butoxycarbonyl group can be introduced early in the synthesis to protect amino functionalities and later converted to the tert-butyl ester through standard deprotection or transesterification steps.
Representative Synthetic Sequence and Reaction Conditions
Detailed Research Findings and Optimization
- Atom-economical protocols: The Heck vinylation using ethylene gas is notable for its efficiency and minimal by-products, facilitating scale-up.
- One-pot cyclization: The direct formation of the dihydronaphthyridine ring with simultaneous amination reduces synthetic steps and improves overall yield and purity.
- Enantioselective synthesis: While the compound is achiral, related naphthyridine derivatives have been synthesized asymmetrically using ruthenium-catalyzed transfer hydrogenation, demonstrating potential for chiral analog preparation.
- Protecting group strategies: Use of tert-butoxycarbonyl (Boc) groups allows selective protection of amines during multi-step synthesis and can be converted to tert-butyl esters, providing synthetic flexibility.
Summary Table of Key Preparation Methods
| Aspect | Method/Condition | Advantages | Limitations/Notes |
|---|---|---|---|
| Core formation | Heck vinylation + ammonia cyclization | High atom economy, fewer steps | Requires Pd catalyst and ethylene |
| Amino group introduction | One-pot amination or nucleophilic substitution | Efficient, high yield | Position-selectivity critical |
| Esterification | Boc protection or acid-catalyzed esterification | Protects amine, stable ester | Requires careful deprotection steps |
| Purification | Crystallization or chromatography | High purity | Chromatography may be avoided for scale-up |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves introducing the tert-butyl carbamate (Boc) group to protect the amine during heterocycle formation. For example, analogous naphthyridine derivatives are synthesized via cyclization reactions using NaH as a base and Boc-anhydride in DMF, followed by purification via column chromatography (e.g., 73% yield for similar compounds) . Optimization may involve adjusting solvent polarity (e.g., DMF vs. DCM) and reaction temperature to enhance regioselectivity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, H and C NMR confirm the dihydro-naphthyridine scaffold and Boc-protection, while HRMS verifies molecular weight (e.g., CHNO with MW 249.31) . X-ray crystallography may resolve stereochemistry if applicable.
Q. What are the key chemical reactions this compound undergoes for derivatization?
- Methodology : The amino group can undergo nucleophilic substitution or acylation, while the Boc group is acid-labile (e.g., removable with TFA in DCM) . Reductive amination or cross-coupling (e.g., Suzuki-Miyaura) may functionalize the naphthyridine core, as seen in analogous TRPM8 antagonist syntheses .
Advanced Research Questions
Q. How can in vitro potency (e.g., TRPM8 antagonism) be reconciled with in vivo efficacy gaps in pain models?
- Methodology : For TRPM8-targeting analogs like AMG2850, in vitro IC values (e.g., 204 nM) may not translate to in vivo efficacy due to poor CNS penetration or off-target effects. Pharmacokinetic studies (plasma/brain exposure ratios) and target engagement assays (e.g., TRPM8-mediated wet-dog shake models) are essential to validate mechanism . Dose escalation (up to 100 mg/kg) and route optimization (e.g., intravenous vs. oral) may address coverage limitations .
Q. What experimental designs mitigate contradictory data in biological activity studies?
- Methodology : Use orthogonal assays (e.g., calcium flux for TRPM8 inhibition and electrophysiology for ion channel selectivity) to confirm target specificity. For example, AMG2850 showed >100-fold selectivity over TRPV1/TRPA1, but in vivo neuropathic pain models required additional genetic (knockout) or pharmacological controls .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Methodology : Introduce polar groups (e.g., carboxylic acids) to improve solubility, as seen in antidiabetic analogs with IC values of 7.12 μM . LogP adjustments via substituent variation (e.g., trifluoromethyl vs. methyl) can balance membrane permeability and metabolic stability .
Q. What strategies validate the compound’s mechanism of action in disease-relevant models?
- Methodology : Combine genetic (e.g., TRPM8 knockout mice) and pharmacological (selective agonists/antagonists) tools. In inflammatory pain models, co-administration with pro-inflammatory cytokines (e.g., TNF-α) can elucidate pathway interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
